5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol

Palladium-catalyzed cross-coupling Synthetic methodology Medicinal chemistry building blocks

Researchers pursuing antifolate inhibitors or bifunctional probes face limited access to a key scaffold combining orthogonal cross-coupling and nucleophilic displacement handles. This compound resolves that gap: - Dual orthogonal reactivity: C5 iodine for Pd-catalyzed cross-coupling (Suzuki, Sonogashira); C2 methylthio for SNAr displacement or oxidation. - Enables streamlined synthesis of 2,4,5-trisubstituted thieno[2,3-d]pyrimidines without protecting group steps. - Available at ≥98% purity, supporting reproducible medchem and DOS library synthesis.

Molecular Formula C7H5IN2OS2
Molecular Weight 324.2 g/mol
Cat. No. B13143996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol
Molecular FormulaC7H5IN2OS2
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C(=CS2)I)C(=O)N1
InChIInChI=1S/C7H5IN2OS2/c1-12-7-9-5(11)4-3(8)2-13-6(4)10-7/h2H,1H3,(H,9,10,11)
InChIKeyFQGQJTIBDXPPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol: Properties & Procurement


5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol (CAS 1823542-70-6) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family, a privileged scaffold in medicinal chemistry structurally analogous to purine bases [1]. The compound features a fused thiophene-pyrimidine bicyclic core with three key functional modifications: a C5 iodine atom enabling transition metal-catalyzed cross-coupling reactions, a C2 methylthio group providing a site for nucleophilic displacement or oxidation, and a 4-hydroxyl moiety that participates in tautomeric equilibrium with the 4-oxo form [1]. Commercial availability is currently limited to specialized chemical suppliers offering the compound at NLT 98% purity . This evidence guide evaluates whether the specific substitution pattern of this compound confers verifiable differentiation relative to structurally related analogs for scientific procurement decisions.

5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol: Non-Interchangeable Analogs


Substitution among thieno[2,3-d]pyrimidine derivatives is not permissible without altering synthetic utility and downstream molecular properties. The C5 iodine atom in this compound serves as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling regioselective introduction of aryl, alkenyl, alkynyl, or amino substituents that are inaccessible via direct electrophilic substitution [1]. Non-iodinated analogs such as 5-H or 5-Cl derivatives exhibit substantially different reactivity profiles in coupling reactions due to bond dissociation energy differences (C-I: ~53 kcal/mol; C-Cl: ~80 kcal/mol; C-H: >100 kcal/mol), resulting in slower oxidative addition kinetics or requiring harsher reaction conditions [1]. Additionally, the 2-methylthio group distinguishes this compound from 2-alkylamino or 2-unsubstituted congeners by providing a leaving group (as methanethiol or upon oxidation to methylsulfonyl) for nucleophilic aromatic substitution, a synthetic pathway unavailable to 2-H or 2-alkyl derivatives [2]. The combination of C5 iodine and C2 methylthio on the same thieno[2,3-d]pyrimidin-4-ol scaffold represents a specific bifunctional intermediate that cannot be functionally replicated by single-point substitution analogs.

5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol: Differentiation vs Analogs


Cross-Coupling Reactivity: C5 Iodine vs Hydrogen

The C5 iodine substituent enables participation in palladium-catalyzed cross-coupling reactions that are inaccessible to the C5 unsubstituted analog 2-(methylthio)thieno[2,3-d]pyrimidin-4-ol. Bond dissociation energy data for aryl-halogen bonds indicate C-I (53 kcal/mol) is substantially lower than C-H (>100 kcal/mol), enabling oxidative addition to Pd(0) under mild conditions (room temperature to 60°C) [1]. This reactivity differential translates to synthetic utility: C5-iodo thieno[2,3-d]pyrimidine intermediates have been successfully employed in Suzuki-Miyaura couplings with arylboronic acids to generate 5-aryl-substituted derivatives with yields ranging from 65-92% under standard conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C) [1]. In contrast, direct C5 arylation of the non-iodinated analog requires harsh conditions or proceeds with low regioselectivity.

Palladium-catalyzed cross-coupling Synthetic methodology Medicinal chemistry building blocks

Nucleophilic Displacement: 2-Methylthio vs 2-Amino

The 2-methylthio group functions as a leaving group in nucleophilic aromatic substitution reactions, a capability absent in 2-amino or 2-alkyl substituted thieno[2,3-d]pyrimidines. Synthetic studies demonstrate that 2-methylthio-substituted thieno[2,3-d]pyrimidin-4-ones undergo nucleophilic displacement with primary and secondary amines to yield 2-alkylamino derivatives in 70-85% yields under reflux conditions in ethanol or DMF [1]. The methylthio group can also be oxidized to the methylsulfonyl moiety (m-CPBA, CH2Cl2, 0°C to rt), generating an even more potent leaving group that enables displacement with a broader range of nucleophiles including alcohols and thiols under milder conditions [1]. By comparison, 2-amino analogs cannot undergo direct displacement without prior diazotization or protecting group manipulation, and 2-alkyl derivatives are inert to nucleophilic substitution.

Nucleophilic aromatic substitution Diversity-oriented synthesis Thienopyrimidine derivatization

Direct Intermediate for Dual TS/DHFR Inhibitors

The compound serves as the direct synthetic precursor to the key intermediate 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one (compound 7), which is essential for the preparation of classical and nonclassical antifolates with dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitory activity [1]. This specific intermediate enabled the synthesis of a series of 5-arylthio-substituted derivatives evaluated as potential antitumor agents, with several compounds demonstrating IC50 values in the low micromolar range against human tumor cell lines [1]. The 5-iodo functionality is critical for introducing arylthio substituents via nucleophilic aromatic substitution, a transformation that cannot be achieved using 5-unsubstituted or 5-bromo analogs due to the superior leaving group ability of iodide relative to bromide in SNAr reactions (I > Br > Cl) [1].

Anticancer drug discovery Antifolate development Thymidylate synthase inhibition

Orthogonal Reactivity vs 4-Chloro Analog

5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol presents an orthogonal reactivity profile compared to 4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine, a common alternative building block. The 4-chloro analog is frequently employed in the synthesis of kinase inhibitors via nucleophilic aromatic substitution at C4 with amines, with the chlorine atom serving as the primary reactive site [1]. However, the 4-chloro compound lacks the C5 iodine handle for cross-coupling, meaning that diversification at C5 requires separate synthetic operations after C4 substitution [1]. In contrast, the target compound retains the 4-hydroxyl group (which can be activated to a leaving group via conversion to the 4-chloro derivative using POCl3 or retained as a hydrogen bond donor/acceptor), while the C5 iodine provides immediate access to cross-coupling chemistry without additional functional group manipulation [2].

Sequential derivatization Kinase inhibitor synthesis Orthogonal protecting group strategy

5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol: Research & Industrial Applications


Dual TS/DHFR Inhibitor Libraries Synthesis

The compound serves as the immediate precursor to 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, a critical intermediate in the synthesis of classical and nonclassical antifolates with dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitory activity [1]. Researchers pursuing folate metabolism inhibitors for oncology applications should prioritize this compound over non-iodinated or 5-bromo analogs due to the superior leaving group ability of iodide in SNAr reactions with arylthiols (I > Br > Cl), which enables efficient introduction of diverse 5-arylthio substituents for structure-activity relationship studies [1]. The reported IC50 values in the low micromolar range against human tumor cell lines for derivatives synthesized via this intermediate validate the translational relevance of this synthetic route [1].

Bifunctional Probes & PROTAC Precursors

The orthogonal reactivity of the C5 iodine (cross-coupling) and C2 methylthio (nucleophilic displacement) groups makes this compound an ideal scaffold for synthesizing bifunctional chemical probes and PROTAC (PROteolysis TArgeting Chimera) precursors [1]. Sequential derivatization enables attachment of a target-binding ligand at one position and an E3 ligase-recruiting moiety at the other without cross-reactivity concerns [1]. Researchers should select this compound over 4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine when C5 diversification via cross-coupling is required, as the latter lacks a cross-coupling handle and would necessitate additional synthetic steps to introduce functionality at C5 [2].

Scalable Thienopyrimidine Synthesis

Process chemists developing scalable routes to 2,4,5-trisubstituted thieno[2,3-d]pyrimidines should evaluate this compound as a central intermediate. The C5 iodine enables palladium-catalyzed cross-coupling under mild conditions (room temperature to 80°C) that are amenable to scale-up, while the 4-hydroxyl group can be retained for hydrogen-bonding interactions or converted to a leaving group (via POCl3) for subsequent substitution [1]. Commercial availability at NLT 98% purity from specialized suppliers supports reproducible synthetic outcomes . The absence of protecting group requirements for the three functional handles reduces step count and improves overall process mass intensity compared to routes requiring orthogonal protection strategies.

Diversity-Oriented Synthesis Platform

Academic core facilities and medicinal chemistry centers operating diversity-oriented synthesis (DOS) platforms should stock this compound as a privileged intermediate for generating thieno[2,3-d]pyrimidine-focused libraries. The combination of three functional handles with orthogonal reactivity enables rapid parallel synthesis of diverse compound collections using established high-throughput reaction conditions (Suzuki coupling, SNAr, and oxidation-elimination sequences) [1]. This compound should be prioritized over 2-amino-5-iodothieno[2,3-d]pyrimidin-4-ol because the 2-methylthio group provides greater synthetic flexibility: it can be retained as a hydrophobic moiety, displaced with amines to introduce basic centers, or oxidized to the sulfone for enhanced leaving group capacity [2].

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